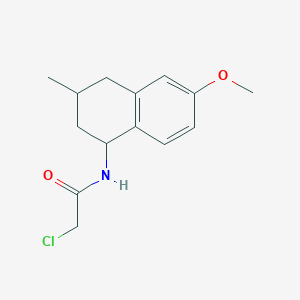![molecular formula C16H10F3NO2S B2585389 (E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile CAS No. 1025308-30-8](/img/structure/B2585389.png)
(E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile, also known as SBTFPP, is a sulfonamide derivative which has been studied extensively for its potential use in a variety of scientific applications. SBTFPP is a versatile molecule which can be used as a catalyst, a reagent, a ligand, and a precursor for other molecules. It has been studied in a number of different areas, including organic synthesis, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Ionic Liquids and Phase Behavior
The study by Visak et al. (2014) focuses on the phase behavior of imidazolium- and phosphonium-based ionic liquids with various solutes, including both aliphatic and aromatic compounds. This research provides insight into the solvent abilities of these ionic liquids, which could relate to applications involving (E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile in terms of solubility and phase behavior characteristics in different solvent systems. The effects of anion selection on solubility, particularly with aromatic compounds, highlight the relevance of understanding chemical interactions for potential applications in separation processes or as solvents in chemical syntheses (Visak et al., 2014).
Analytical Strategies for Benzene Exposure
Gonçalves et al. (2017) review analytical methodologies for determining S-phenylmercapturic acid, a specific metabolite of benzene, using chromatography and mass spectrometry. While directly not related to this compound, the analytical techniques discussed could be applicable for studying metabolic pathways or environmental degradation products of related compounds. This could provide a foundation for investigating the environmental impact or metabolic processing of similar chemicals (Gonçalves et al., 2017).
Propolis Chemical Components
Xu et al. (2009) explore the chemical composition of propolis, emphasizing the biological and pharmacological properties of its components, including aromatic compounds. While the research does not specifically mention this compound, the study of natural products like propolis and their complex mixtures of polyphenols and aromatic compounds can offer insights into potential pharmaceutical or cosmetic applications for similarly structured compounds (Xu et al., 2009).
Environmental Concentrations of Engineered Nanomaterials
Gottschalk et al. (2013) provide a review on the environmental concentrations of engineered nanomaterials, including those based on carbon structures and metal oxides. This review sheds light on the environmental fate and behavior of nanomaterials, which could parallel the environmental impact studies necessary for this compound, especially considering its potential uses in industrial applications and the need for environmental risk assessment (Gottschalk et al., 2013).
Eigenschaften
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2S/c17-16(18,19)13-6-4-5-12(9-13)10-15(11-20)23(21,22)14-7-2-1-3-8-14/h1-10H/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJDPQGMBJGAFN-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC(=CC=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC(=CC=C2)C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methylphenyl]pyridine-3-carboxamide](/img/structure/B2585309.png)
![Methyl 3-[(4-chlorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B2585310.png)

![2,5-Dimethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2585313.png)
![5-[1-(2-Fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2585314.png)



![4-(4-Methoxyphenyl)[1,3]benzodioxolo[5,6-c][2,7]naphthyridine](/img/structure/B2585320.png)

![5-Methyl-1-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]pyrazolidin-3-one](/img/structure/B2585323.png)
![Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate](/img/structure/B2585328.png)